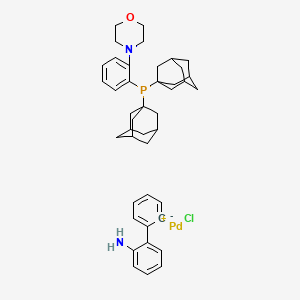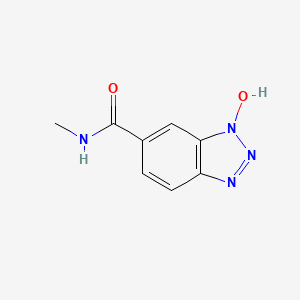![molecular formula C44H34Br2P2Pd+2 B12058174 Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) CAS No. 366488-99-5](/img/structure/B12058174.png)
Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibromo[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) is a chiral palladium complex widely used as a catalyst in various organic reactions. This compound is known for its high enantioselectivity and efficiency in catalyzing cross-coupling reactions, making it a valuable tool in asymmetric synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) typically involves the reaction of palladium(II) acetate with (S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP) in the presence of a brominating agent such as bromine or N-bromosuccinimide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the palladium complex. The resulting product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration to obtain the desired purity .
化学反応の分析
Types of Reactions
Dibromo[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) undergoes various types of reactions, including:
Oxidative Addition: The palladium center can undergo oxidative addition with halides, forming palladium(IV) intermediates.
Reductive Elimination: This reaction is often the final step in catalytic cycles, where the palladium(IV) intermediate is reduced back to palladium(II), releasing the product.
Substitution: The compound can participate in ligand exchange reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, organometallic reagents (such as Grignard reagents and organolithium compounds), and various nucleophiles. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure high yields and selectivity .
Major Products Formed
The major products formed from reactions involving Dibromo[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) are often chiral organic molecules, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .
科学的研究の応用
Dibromo[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Dibromo[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) involves the coordination of the palladium center with the ligands, forming a stable complex. The palladium center can then undergo oxidative addition with substrates, followed by various catalytic cycles such as cross-coupling reactions. The chiral BINAP ligand provides the necessary enantioselectivity, ensuring the formation of chiral products with high enantiomeric excess .
類似化合物との比較
Similar Compounds
- Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II)
- Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II)
- Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II)
Uniqueness
Dibromo[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) is unique due to its high enantioselectivity and efficiency in catalyzing a wide range of cross-coupling reactions. The chiral BINAP ligand provides a distinct advantage over other ligands, making this compound highly valuable in asymmetric synthesis .
特性
CAS番号 |
366488-99-5 |
|---|---|
分子式 |
C44H34Br2P2Pd+2 |
分子量 |
890.9 g/mol |
IUPAC名 |
dibromopalladium;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium |
InChI |
InChI=1S/C44H32P2.2BrH.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2 |
InChIキー |
XOOQZGNLBGHEEX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.Br[Pd]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





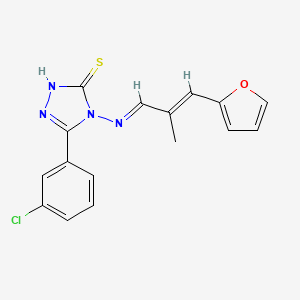
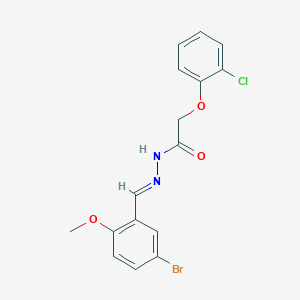
![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B12058148.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)

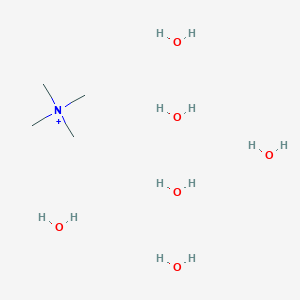
![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)
